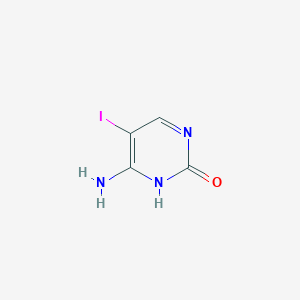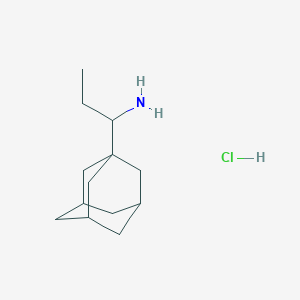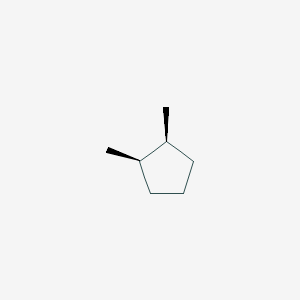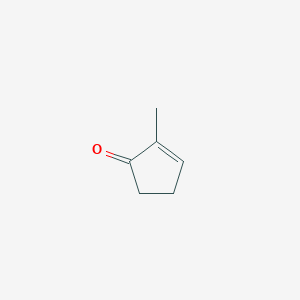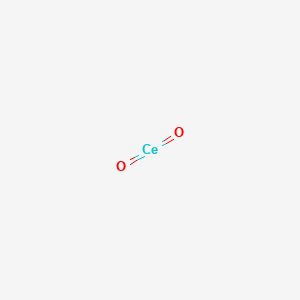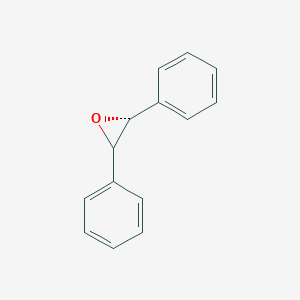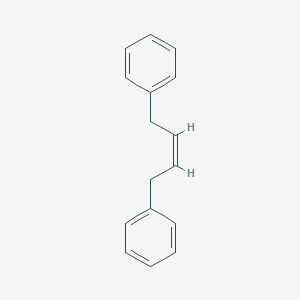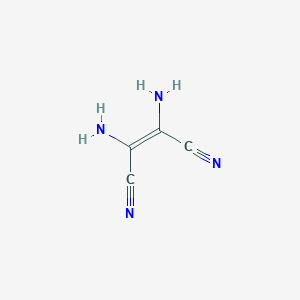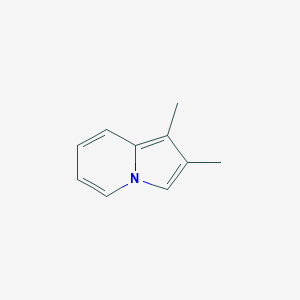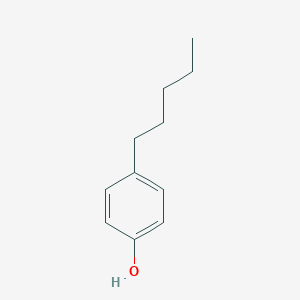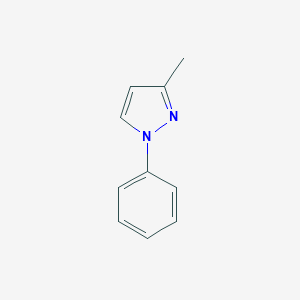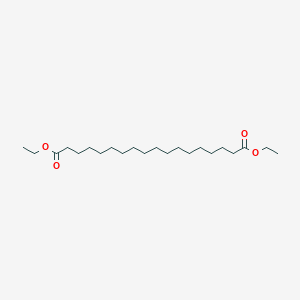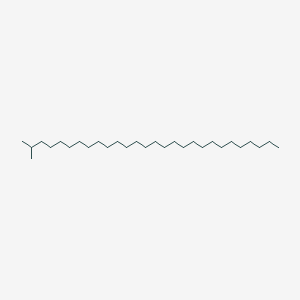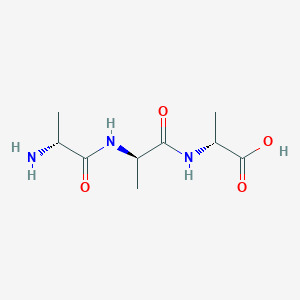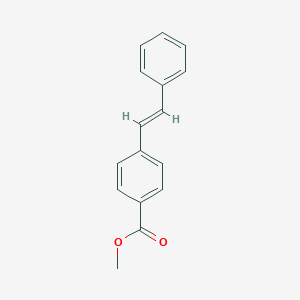
4-(Methoxycarbonyl)stilbene
Descripción general
Descripción
4-(Methoxycarbonyl)stilbene is a chemical compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol .
Synthesis Analysis
Stilbenes, including 4-(Methoxycarbonyl)stilbene, are synthesized by plants in response to various stresses and are derived from the phenylpropanoid pathway . The synthesis of stilbene and its derivatives has been achieved through various synthetic approaches over the last 30 years . These approaches involve carbon–carbon coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions .
Molecular Structure Analysis
The basic chemical skeleton structure of stilbene compounds is 1,2-diphenylethylene . Stilbenes exist in E and Z conformations each eliciting different pharmacological activities .
Chemical Reactions Analysis
Stilbenes, including 4-(Methoxycarbonyl)stilbene, have been found to exhibit a variety of biological activities such as antimicrobial, antifungal, and anticancer properties . The preparation of these structures via cross-coupling reactions has attracted much attention .
Aplicaciones Científicas De Investigación
The photochemical behavior of certain stilbene derivatives, including those with methoxycarbonyl substituents, is influenced by the substituents in their structure. These derivatives exhibit a twisted intramolecular charge transfer (TICT) state, which is significant for understanding their photochemical properties (Yang, Liau, Wang, & Hwang, 2004).
Base-promoted self-condensation reactions of trans-stilbene and diphenylacetylene monomers bearing 4-alkylamino and 4'-methoxycarbonyl groups were explored. The resulting cyclic triamides with a triangular cavity have potential implications in molecular design and synthetic chemistry (Yokoyama et al., 2008).
The interaction of a series of stilbene-based compounds, including those with methoxycarbonyl groups, with tubulin was studied. These findings are relevant for understanding the mechanisms of anticancer agents and designing new therapeutic compounds (Woods et al., 1995).
Methoxy-substituted stilbenes have been investigated for their antioxidant and cytotoxic effects on various cell lines. This research is crucial in understanding the structure-activity relationships of these compounds for potential therapeutic applications (Hasiah et al., 2011).
The synthesis of radiolabeled stilbene derivatives, including methoxylated stilbenes, as potential PET probes for aryl hydrocarbon receptors in cancers, highlights their application in diagnostic imaging and cancer research (Gao et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(E)-2-phenylethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHFZNARASKJAS-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)stilbene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



